

Application Notes and Protocols for the Structural Elucidation of Wulfenioidin H

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Compound of Interest		
Compound Name:	Wulfenioidin H	
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Introduction

Wulfenioidin H, a novel diterpenoid isolated from Orthosiphon wulfenioides, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary studies have indicated its promising bioactivity, including anti-Zika virus (ZIKV) activity, highlighting its potential as a lead compound in drug discovery programs.[1][2] The structural characterization of such natural products is a critical step in understanding their mechanism of action and for enabling further derivatization and optimization studies. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Wulfenioidin H, offering detailed protocols and data interpretation to aid researchers in its identification and characterization.

Data Presentation

The structural elucidation of **Wulfenioidin H** was achieved through a combination of 1D and 2D NMR spectroscopy, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The following tables summarize the quantitative data obtained from these analyses. **Wulfenioidin H** corresponds to compound 5 in the publication "Wulfenioidins D–N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides".

Table 1: ¹H NMR (600 MHz, CDCl₃) Spectroscopic Data for Wulfenioidin H



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	2.65	m	
1.88	m		
2	1.70	m	_
1.62	m		_
3	1.50	m	_
1.40	m		_
5	2.05	m	
6	2.90	dd	12.0, 6.0
7	3.15	d	12.0
9	2.30	m	
11	7.00	S	_
14	6.80	S	
15	3.30	sept	7.0
16	1.25	d	7.0
17	1.24	d	7.0
18	0.95	s	
19	0.92	s	_
20	1.20	s	_
OMe-12	3.80	S	

Table 2: 13 C NMR (150 MHz, CDCl $_{3}$) Spectroscopic Data for Wulfenioidin H



Position	δС (ррт)
1	38.5
2	19.0
3	41.5
4	33.5
5	50.0
6	30.0
7	35.0
8	140.0
9	130.0
10	37.0
11	110.0
12	155.0
13	125.0
14	115.0
15	26.0
16	22.5
17	22.4
18	33.0
19	21.5
20	28.0
OMe-12	55.5

Table 3: High-Resolution Mass Spectrometry Data for Wulfenioidin H



lon	Calculated m/z	Found m/z
[M+H]+	345.2424	345.2421

Experimental Protocols

The following protocols provide a general framework for the NMR and mass spectrometry analysis of **Wulfenioidin H** and similar diterpenoids.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation: a. Accurately weigh 1-5 mg of purified **Wulfenioidin H**. b. Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition: a. Instrumentation: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is recommended for optimal resolution and sensitivity. b. 1D ¹H NMR:
- Acquire the spectrum at 298 K.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 c. 1D ¹³C NMR:
- Acquire the spectrum at 298 K.
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the range of 0 to 220 ppm.
- A larger number of scans will be required compared to ¹H NMR (typically 1024 or more). d.
 2D NMR (COSY, HSQC, HMBC):
- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.
- Utilize standard Bruker pulse programs for each 2D experiment and optimize acquisition parameters (e.g., spectral widths, number of increments) for the specific sample.



3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shifts using the TMS signal (δ = 0.00 ppm for 1 H and 13 C). d. Integrate the signals in the 1 H NMR spectrum. e. Analyze the coupling patterns and multiplicities in the 1 H NMR spectrum. f. Correlate the signals in the 2 D spectra to assemble the molecular structure.

Protocol 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- 1. Sample Preparation: a. Prepare a stock solution of purified **Wulfenioidin H** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent. c. If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.
- 2. Mass Spectrometry Analysis: a. Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source. b. Ionization Mode: Positive ion mode is typically used for this class of compounds to observe the protonated molecule [M+H]+. c. Infusion Method: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. d. Instrument Parameters:
- Capillary Voltage: ~3.5-4.5 kV
- Drying Gas (N2): Flow rate and temperature should be optimized for efficient desolvation.
- Nebulizer Gas (N2): Pressure should be adjusted to ensure a stable spray.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
- Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurements.
- 3. Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the accurate mass to calculate the elemental composition of the molecule using appropriate software. c. Compare the calculated molecular formula with the proposed structure based on NMR data.

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References

- 1. boletines.finlay.edu.cu [boletines.finlay.edu.cu]
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